molecular formula C8H17N3 B136175 Decahydropyrazino[1,2-d][1,4]diazepine CAS No. 153894-18-9

Decahydropyrazino[1,2-d][1,4]diazepine

Cat. No. B136175
M. Wt: 155.24 g/mol
InChI Key: XLCYOUKRVASGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydropyrazino[1,2-d][1,4]diazepine (DPD) is a heterocyclic organic compound with a bicyclic structure. It is a member of the diazepine family and has been used in various scientific research applications due to its unique properties. DPD has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Decahydropyrazino[1,2-d][1,4]diazepine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been found to have potential therapeutic properties for the treatment of anxiety, depression, and schizophrenia. Decahydropyrazino[1,2-d][1,4]diazepine has also been used as a scaffold for the development of new drugs with improved efficacy and reduced side effects.

Mechanism Of Action

Decahydropyrazino[1,2-d][1,4]diazepine acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter GABA. Decahydropyrazino[1,2-d][1,4]diazepine enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to anxiolytic and sedative effects.

Biochemical And Physiological Effects

Decahydropyrazino[1,2-d][1,4]diazepine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention. Decahydropyrazino[1,2-d][1,4]diazepine has been shown to increase the levels of GABA in the brain, leading to the enhancement of GABAergic neurotransmission. Decahydropyrazino[1,2-d][1,4]diazepine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

Decahydropyrazino[1,2-d][1,4]diazepine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Decahydropyrazino[1,2-d][1,4]diazepine can be easily modified to generate analogs with improved properties. However, Decahydropyrazino[1,2-d][1,4]diazepine has some limitations, including its poor solubility in water, which can limit its use in certain experiments. Decahydropyrazino[1,2-d][1,4]diazepine can also be metabolized quickly in vivo, leading to a short duration of action.

Future Directions

For the research on Decahydropyrazino[1,2-d][1,4]diazepine include the development of new analogs with improved properties and investigation of its potential therapeutic applications.

Synthesis Methods

Decahydropyrazino[1,2-d][1,4]diazepine can be synthesized using different methods, including the condensation of an amino acid with a ketone, cyclization of an amino alcohol, and cyclization of a dipeptide. One of the common methods of synthesizing Decahydropyrazino[1,2-d][1,4]diazepine is the cyclization of a dipeptide using a dehydrating agent such as thionyl chloride. The dipeptide is first protected with a suitable group, and then thionyl chloride is added to remove the water molecule, leading to the formation of Decahydropyrazino[1,2-d][1,4]diazepine.

properties

CAS RN

153894-18-9

Product Name

Decahydropyrazino[1,2-d][1,4]diazepine

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-d][1,4]diazepine

InChI

InChI=1S/C8H17N3/c1-2-9-3-5-11-6-4-10-7-8(1)11/h8-10H,1-7H2

InChI Key

XLCYOUKRVASGKM-UHFFFAOYSA-N

SMILES

C1CNCCN2C1CNCC2

Canonical SMILES

C1CNCCN2C1CNCC2

Origin of Product

United States

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